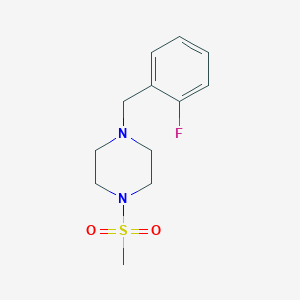
1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine, also known as FBMPP, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBMPP has been shown to possess a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.
Applications De Recherche Scientifique
1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antiviral activity against various viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis C virus. 1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine has also demonstrated antibacterial and antifungal activity against a range of bacterial and fungal strains. In addition, 1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Mécanisme D'action
The exact mechanism of action of 1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine is not fully understood. However, it is believed that 1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine exerts its biological activity by inhibiting the replication of viruses, disrupting the cell membrane of bacteria and fungi, and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine has been shown to have minimal toxicity in vitro and in vivo studies. It has been reported to have no significant effects on liver and kidney function, blood pressure, heart rate, and body weight. However, further studies are needed to determine the long-term effects of 1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine on human health.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine has several advantages for lab experiments. It is easily synthesized and purified, making it readily available for research purposes. 1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine has also demonstrated a broad range of biological activities, making it a promising candidate for drug development. However, the limitations of 1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine has shown great potential for therapeutic applications. Future research should focus on the development of 1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine analogs with improved solubility and reduced toxicity. In addition, further studies are needed to determine the exact mechanism of action of 1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine involves the reaction of 2-fluorobenzylamine with methanesulfonyl chloride in the presence of a base, followed by the addition of piperazine. The reaction yields 1-(2-Fluoro-benzyl)-4-methanesulfonyl-piperazine as a white crystalline solid with a melting point of 175-177°C. The purity of the compound can be confirmed by NMR spectroscopy and HPLC analysis.
Propriétés
Formule moléculaire |
C12H17FN2O2S |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
1-[(2-fluorophenyl)methyl]-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H17FN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 |
Clé InChI |
NNGQHXOMCWVKDF-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2F |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(1-Naphthoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247400.png)
![1-[1-(2-Thienylcarbonyl)-4-piperidinyl]azepane](/img/structure/B247405.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)





![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Cyclohexylpiperidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B247434.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}morpholine](/img/structure/B247440.png)